

A Comparative Guide to the Metabolism of Deschloronorketamine and Ketamine

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Compound of Interest

Compound Name: *Deschloronorketamine*
Hydrochloride

Cat. No.: *B15551615*

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This guide provides a detailed comparison of the metabolic pathways of deschloronorketamine and its parent compound, ketamine. The information presented herein is compiled from in vitro and in vivo studies, offering insights into the biotransformation of these psychoactive substances. While extensive research is available for ketamine, the metabolic profile of deschloronorketamine is an area of ongoing investigation.

Executive Summary

Ketamine undergoes extensive metabolism in the liver, primarily through N-demethylation, hydroxylation, and subsequent glucuronide conjugation. The main enzymes responsible for its biotransformation are cytochrome P450 (CYP) isoforms, particularly CYP3A4, CYP2B6, and CYP2C9. Its major active metabolite is norketamine, which is further metabolized.

Deschloronorketamine, a structural analog of ketamine, follows similar metabolic pathways, including N-dealkylation and hydroxylation, leading to the formation of various phase I and phase II metabolites. However, quantitative data on the enzyme kinetics and the precise contribution of CYP450 isoforms to its metabolism are less characterized compared to ketamine. One comparative toxicokinetics study using human liver microsomes suggested that deschloroketamine exhibits low drug elimination in vitro, indicating potentially slower metabolism than ketamine.

Comparative Metabolic Pathways

The metabolic pathways of both ketamine and deschloronorketamine primarily involve two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Ketamine Metabolism

Ketamine is metabolized via several key pathways[1][2]:

- **N-demethylation:** The primary metabolic route for ketamine is the removal of the methyl group from the nitrogen atom to form its principal active metabolite, norketamine. This reaction is predominantly catalyzed by CYP3A4 and CYP2B6[1][3][4][5].
- **Hydroxylation:** Both ketamine and norketamine can undergo hydroxylation on the cyclohexanone ring to form various hydroxymetabolites, such as hydroxyketamine and hydroxynorketamine (HNK). Several CYP enzymes, including CYP2B6 and CYP2A6, are involved in the hydroxylation of norketamine[6].
- **Dehydrogenation:** Norketamine can also be dehydrogenated to form dehydronorketamine (DHNK)[2].
- **Glucuronidation:** The hydroxylated metabolites can then undergo Phase II conjugation with glucuronic acid to form water-soluble glucuronides, which are readily excreted in the urine[7].

Deschloronorketamine Metabolism

Based on in vitro studies using human liver microsomes and in vivo studies in rats, the metabolism of deschloronorketamine appears to mirror that of ketamine, involving[7][8][9]:

- **N-dealkylation:** Similar to ketamine, deschloronorketamine undergoes N-dealkylation.
- **Hydroxylation:** Hydroxylation of the parent compound and its N-dealkylated metabolite occurs.
- **Further Oxidation and Conjugation:** Multiple oxidations and subsequent glucuronidation and N-acetylation have also been observed[7][8].

While the pathways are analogous, the rate of metabolism appears to differ. A comparative in vitro study indicated a lower elimination rate for deschloroketamine compared to ketamine, suggesting it may be metabolized more slowly[10].

Data Presentation

Table 1: Major Metabolites of Ketamine and Deschloronorketamine

Parent Compound	Primary Metabolites	Secondary Metabolites
Ketamine	Norketamine	Hydroxynorketamine (HNK) isomers, Dehydronorketamine (DHNK), Hydroxyketamine isomers, Glucuronide conjugates
Deschloronorketamine	N-dealkylated deschloronorketamine	Hydroxylated metabolites, Dihydro-metabolites, Glucuronide and Acetyl conjugates

Table 2: Key Enzymes Involved in the Metabolism of Ketamine

Metabolic Reaction	Primary Enzymes Involved
N-demethylation	CYP3A4, CYP2B6, CYP2C9 (minor)[1][3][4]
Hydroxylation of Norketamine	CYP2B6, CYP2A6[6]

Note: Specific enzyme phenotyping for deschloronorketamine metabolism is not yet well-established in the scientific literature.

Table 3: Comparative In Vitro Metabolic Parameters

Compound	In Vitro System	Observation	Reference
Ketamine	Human Liver Microsomes	Extensive metabolism	[1] [3]
Deschloronorketamine	Human Liver Microsomes	Low drug elimination observed	[10]

Experimental Protocols

A generalized experimental protocol for studying the in vitro metabolism of a compound using human liver microsomes is provided below. This protocol can be adapted for a comparative study of ketamine and deschloronorketamine.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the metabolites of a test compound in vitro.

Materials:

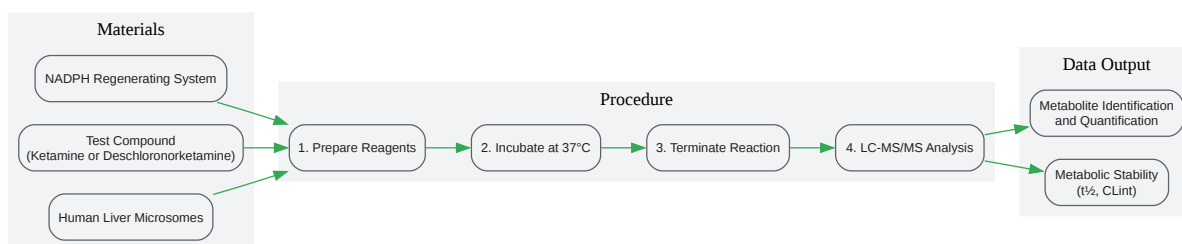
- Pooled human liver microsomes (HLMs)
- Test compounds (Ketamine, Deschloronorketamine)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (or other suitable organic solvent for quenching the reaction)
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., methanol or DMSO).
 - Prepare the working solutions of the test compounds by diluting the stock solutions in phosphate buffer.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - Pre-warm the HLM suspension, phosphate buffer, and test compound working solutions to 37°C.
 - In a microcentrifuge tube, combine the HLM suspension and the test compound working solution.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination and Sample Preparation:
 - At each time point, terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing the internal standard.
 - Vortex the samples to precipitate the proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify and quantify the formed metabolites[\[11\]](#)[\[12\]](#).

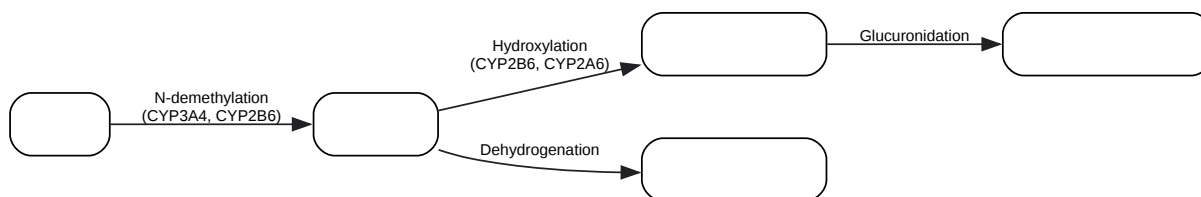
- The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
- Metabolite identification is achieved by comparing the mass spectra and retention times with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.

Mandatory Visualization



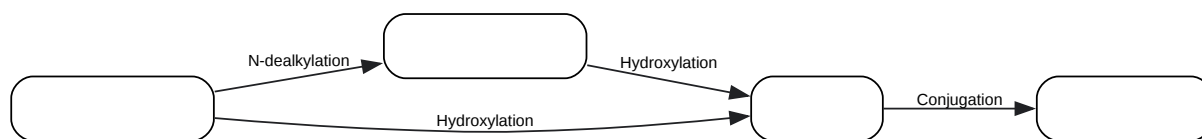
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Caption: Experimental workflow for in vitro metabolism studies.



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Caption: Simplified metabolic pathway of ketamine.



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Caption: Postulated metabolic pathway of deschloronorketamine.

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